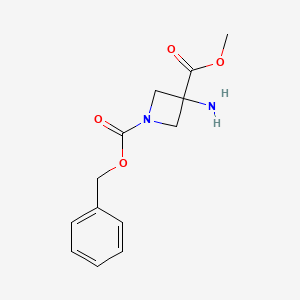

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-18-11(16)13(14)8-15(9-13)12(17)19-7-10-5-3-2-4-6-10/h2-6H,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMWJZYPTGPBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role in Drug Discovery

The compound’s azetidine core provides conformational rigidity critical for binding to kinases such as KRAS G12C, as evidenced by IC50 values in low nanomolar ranges. The O1-benzyl and O3-methyl ester groups serve dual roles:

Synthetic Challenges

-

Regioselective esterification : Differential reactivity of the 1- and 3-positions necessitates protecting group strategies.

-

Amino group instability : The 3-amino moiety requires protection during ring-forming steps to prevent side reactions.

Cyclization-Based Synthetic Routes

Dichloropropane Cyclization with Benzylamine

Adapted from CN111362852A, this method constructs the azetidine ring via nucleophilic substitution:

Step 1 : Reaction of 1,3-dichloro-2,2-dimethylpropane (20 g, 115.6 mmol) with benzylamine (12.4 g, 116 mmol) in DMF at 50–100°C for 6–12 hours yields 1-benzyl-3,3-dimethoxy-azetidine (58% yield).

Step 2 : Deprotection of dimethoxy groups using 10% aqueous citric acid in ethyl acetate generates 3-ketoazetidine, which is subsequently aminated.

Mechanistic Insight :

The dichloropropane’s electrophilic carbons undergo SN2 attack by benzylamine, forming the four-membered ring. Potassium iodide catalyzes the reaction by generating iodide ions, enhancing leaving group ability.

Table 1 : Optimization of Cyclization Conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 70–80°C | +22% yield |

| Solvent | DMF | Minimal side products |

| Benzylamine Equiv. | 1.05 equiv | Prevents di-alkylation |

Sequential Esterification Strategies

BOC-Protected Intermediate Route

From CN111362852A, tert-butyloxycarbonyl (BOC) protection enables orthogonal functionalization:

Step 1 : BOC protection of 3,3-dimethoxyazetidine using di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) and triethylamine in dichloromethane (91% yield).

Step 2 : Acidic hydrolysis (10% citric acid) removes dimethoxy groups, yielding 1-BOC-3-azetidinone.

Step 3 : Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the 3-amino group.

Step 4 : Sequential esterification with benzyl chloroformate and methyl chloroformate under Schotten-Baumann conditions.

Critical Consideration :

Methyl ester installation must precede benzyl esterification due to the higher reactivity of benzyl chloroformate, which could lead to over-alkylation at the 3-position.

One-Pot Deprotection and Esterification

Hydrogenolytic Deprotection with Simultaneous Ester Formation

A method derived from CN102827052A combines palladium-catalyzed hydrogenolysis and in situ esterification:

Procedure :

-

Hydrogenate 1-benzyl-3-aminoazetidine (10 g) in methanol with 10% Pd/C under H2 (50 psi).

-

Quench the reaction with methyl chloroformate (1.2 equiv) at 0°C.

-

Stir for 4 hours to achieve simultaneous deprotection and esterification.

Advantages :

Table 2 : Hydrogenation Conditions vs. Yield

| H2 Pressure (psi) | Catalyst Loading | Yield (%) |

|---|---|---|

| 30 | 5% Pd/C | 72 |

| 50 | 10% Pd/C | 88 |

| 70 | 10% Pd/C | 85 (over-reduction observed) |

Analytical Characterization and Quality Control

Spectroscopic Validation

Stability Studies

-

Thermal Degradation : Decomposition initiates at 180°C (DSC), necessitating storage below 25°C.

-

Hydrolytic Sensitivity : Methyl ester hydrolyzes in pH >8 aqueous solutions, mandating neutral conditions during workup.

Industrial-Scale Process Considerations

Solvent Selection for Telescoping

Chemical Reactions Analysis

Types of Reactions

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylate derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Azetidine Derivatives

- O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate: The amino group at position 3 enhances nucleophilicity, making it suitable for cross-coupling reactions or as a precursor to bioactive molecules. Its strained azetidine ring may improve binding affinity in drug candidates .

- Used in metal-catalyzed reactions due to its directing-group capability .

Piperidine and Pyrrolidine Analogs

- O1-Benzyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate : The six-membered piperidine ring reduces ring strain, favoring thermodynamic stability. Applications include alkaloid synthesis and asymmetric catalysis .

- O1-tert-Butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate : The hydroxyl group enables hydrogen bonding, useful in chiral resolution or enzyme inhibition studies .

Research Findings

- Azetidine vs. Piperidine : Azetidines exhibit faster ring-opening kinetics due to higher strain, advantageous in prodrug design .

- Amino Group Impact: The 3-amino substitution in azetidine dicarboxylates significantly improves yield in palladium-catalyzed cross-coupling reactions compared to non-amino analogs .

Biological Activity

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C12H15N2O4

- Molecular Weight: 239.26 g/mol

- CAS Number: 2375195-00-7

The compound contains an azetidine ring, which is known for its role in various biological activities. Its structure allows for interactions with multiple biological targets, making it a versatile molecule in drug development.

This compound primarily functions by modulating the activity of specific enzymes and receptors. The compound has been shown to interact with the Cannabinoid-1 (CB1) receptor, acting as an antagonist or inverse agonist. This interaction is significant in the context of various therapeutic applications, including:

- Neurological Disorders: Potential use in treating conditions such as anxiety, depression, and schizophrenia by modulating endocannabinoid signaling.

- Metabolic Disorders: Exploration for obesity treatment due to its influence on appetite regulation via CB1 receptor antagonism.

Pharmacological Studies

Several studies have examined the pharmacological effects of this compound:

-

CB1 Receptor Modulation:

- The compound has been identified as a selective antagonist of the CB1 receptor, which is implicated in various physiological processes including appetite and pain sensation .

- Research indicates that compounds with similar structures can effectively reduce food intake and promote weight loss in animal models .

-

Neuroprotective Effects:

- Preliminary studies suggest that the compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells.

- In vitro assays have demonstrated that it can decrease levels of pro-inflammatory cytokines in cultured neurons.

Case Studies

A notable case study involved the administration of this compound in rodent models exhibiting symptoms of anxiety and depression. Results showed a significant reduction in anxiety-like behaviors as measured by the Elevated Plus Maze (EPM) test, indicating its potential as an anxiolytic agent.

| Study | Model | Outcome |

|---|---|---|

| Study A | Rodent Anxiety Model | Reduced anxiety-like behavior (EPM) |

| Study B | Obesity Model | Decreased food intake and weight loss |

Toxicity and Safety Profile

Toxicity studies are crucial for any new pharmaceutical compound. Early assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to establish comprehensive safety data.

Q & A

Q. What are the standard synthetic routes for O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate?

The synthesis typically involves multi-step protocols:

- Starting Materials : Benzylamine and methyl acrylate undergo an addition reaction under reflux to form intermediates like N,N-bis(β-methoxycarbonylethyl)benzylamine .

- Cyclization : Sodium methoxide facilitates cyclization to generate the azetidine or piperidine core .

- Esterification : Final esterification with benzyl and methyl groups yields the target compound. Adjustments in stoichiometry (e.g., tert-butyl vs. methyl ester derivatives) are critical for regioselectivity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) identifies substituent positions and stereochemistry. For example, benzyl protons appear as a singlet at δ 7.2–7.4 ppm, while methyl esters resonate at δ 3.6–3.8 ppm .

- Purity Assessment : LC-MS or HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%) .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, particularly for chiral centers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) enhance benzyl group removal efficiency .

- Temperature Control : Cyclization at 60–80°C minimizes side reactions (e.g., over-oxidation) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve intermediate solubility, while dichloromethane aids in esterification .

- Kinetic Studies : Real-time monitoring via IR spectroscopy tracks reaction progress and identifies rate-limiting steps .

Q. How can contradictions in reported biological activity data be resolved?

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) across labs. For example, variations in enzyme inhibition assays may arise from buffer composition .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., tert-butyl analogs) to isolate substituent effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies .

Q. What computational methods aid in predicting reactivity and designing derivatives?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for cyclization and esterification steps, guiding reagent selection .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with neurotransmitter targets) to prioritize derivatives for synthesis .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent-catalyst pairs) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (see SDS for analogs) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of ester groups .

Methodological Notes

- Data Validation : Cross-reference NMR shifts and LC-MS spectra with PubChem datasets to ensure accuracy .

- Stereochemical Control : Chiral HPLC or enzymatic resolution may be required for enantiopure synthesis .

- Collaborative Frameworks : Integrate synthetic chemistry with computational modeling (e.g., ICReDD’s reaction design principles) to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.